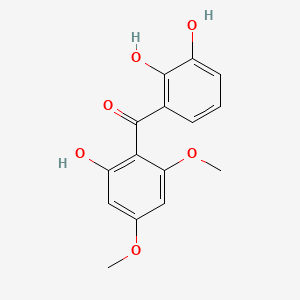

2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Description

Propriétés

IUPAC Name |

(2,3-dihydroxyphenyl)-(2-hydroxy-4,6-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c1-20-8-6-11(17)13(12(7-8)21-2)15(19)9-4-3-5-10(16)14(9)18/h3-7,16-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKKVJSOAPKTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C2=C(C(=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434277 | |

| Record name | 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219861-73-1 | |

| Record name | 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stepwise Functionalization

The compound is typically prepared via sequential functionalization of benzophenone derivatives:

- Hydroxylation : Introduction of hydroxyl groups at the 2, 2', and 3' positions using acidic or basic conditions. For example, resorcinol derivatives are reacted with benzophenone precursors under controlled pH (3.5–5.0) and temperatures (60–80°C) to achieve regioselective hydroxylation.

- Methoxylation : Methoxy groups are introduced at the 4 and 6 positions via alkylation. Dimethyl sulfate (DMS) or methyl iodide in the presence of a base (e.g., Na₂CO₃) is commonly used.

Catalytic Systems

- Lewis Acids : AlCl₃, ZnCl₂, or BF₃ catalyze methoxylation reactions, enabling efficient substitution at elevated temperatures (50–80°C).

- Microwave Assistance : Microwave irradiation (150–200 W, 30–40 min) accelerates annulation and methylation steps, improving yields (>90%) and reducing side reactions.

Industrial-Scale Production

Key Processes

Optimization Strategies

- Solvent Systems : Tetramethylene sulfone or dichloroethane enhances reaction homogeneity.

- Green Chemistry : Reduced catalyst loading (0.5–2% by mass) and recyclable solvents minimize environmental impact.

Comparative Analysis of Methods

Case Study: Methylation Optimization

A 2022 study demonstrated that using dimethyl sulfate (1.2–1.35 molar equivalents) in acetone under reflux (56°C) for 3 hours achieved 94% yield with >99% HPLC purity. Key parameters included:

- Base : Na₂CO₃ (2.5 equivalents) for optimal deprotonation.

- Workup : Sequential washing with brine and recrystallization in hexane/ethyl acetate.

Critical Challenges and Solutions

- Regioselectivity : Competing hydroxylation at undesired positions is mitigated by steric hindrance (e.g., bulky solvents like xylene).

- Byproduct Formation : Unreacted intermediates are removed via vacuum distillation (180–220°C, 100–300 Pa).

Recent Advances

- Flow Chemistry : Continuous-flow reactors reduce batch variability and improve scalability.

- Enzymatic Catalysis : Lipases and peroxidases enable eco-friendly hydroxylation under mild conditions (pH 7.0, 30°C).

Analyse Des Réactions Chimiques

Types of Reactions

2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of hydroxyl or methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Quinones, carboxylic acids.

Reduction Products: Alcohols, phenols.

Substitution Products: Halogenated benzophenones, alkylated derivatives.

Applications De Recherche Scientifique

Photoprotection

Ultraviolet Light Absorption

One of the primary applications of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone is as a UV filter in sunscreens and cosmetic products. The compound effectively absorbs UV radiation, thereby protecting the skin from harmful effects associated with sun exposure, such as skin cancer and photoaging. Its ability to absorb UVB (290-320 nm) and UVA (320-400 nm) rays makes it a valuable ingredient in formulations aimed at providing broad-spectrum protection .

Case Study: Sunscreen Formulations

Research has demonstrated that incorporating this compound into sunscreen formulations enhances their protective efficacy. A study evaluated various formulations containing different concentrations of this compound. Results indicated a significant increase in SPF (Sun Protection Factor) values compared to formulations without this compound. This highlights its potential for improving the effectiveness of sun protection products .

Pharmaceuticals

Antioxidant Properties

Beyond its role in photoprotection, this compound exhibits notable antioxidant properties . This characteristic is crucial for developing therapeutic agents that combat oxidative stress-related diseases. The compound has been studied for its potential use in formulations aimed at treating conditions such as diabetes and neurodegenerative disorders .

Case Study: Drug Development

In a pharmacological study, the compound was tested for its inhibitory effects on specific enzymes linked to oxidative stress pathways. The findings revealed that it could significantly reduce oxidative damage in cellular models, suggesting its applicability as an adjunct therapy in managing oxidative stress-related conditions .

Material Science

Stabilizer in Polymers

In material science, this compound serves as a stabilizer in polymeric materials. Its incorporation into plastics and coatings helps prevent degradation caused by UV exposure. This application is particularly relevant in outdoor products where prolonged sun exposure can lead to material failure .

Case Study: Coating Applications

A comparative study assessed the performance of polymer coatings with and without the inclusion of this compound. The results indicated that coatings containing this compound exhibited enhanced durability and resistance to UV-induced degradation over time. This finding supports its use as an effective stabilizer in commercial coatings .

Summary of Findings

The applications of this compound span multiple fields, showcasing its versatility:

| Application Area | Key Benefits | Notable Studies/Findings |

|---|---|---|

| Photoprotection | UV absorption; skin protection | Enhanced SPF values in sunscreen formulations |

| Pharmaceuticals | Antioxidant properties; disease management | Reduced oxidative damage in cellular models |

| Material Science | Polymer stabilization; UV degradation prevention | Improved durability of coatings with added compound |

Mécanisme D'action

The mechanism of action of 2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Benzophenones are characterized by two aromatic rings linked by a carbonyl group. Substituent patterns (e.g., hydroxyl, methoxy) significantly influence their physicochemical and biological properties. Below is a comparative analysis with structurally related benzophenones:

Key Differences and Implications

Hydroxylation vs. Methoxylation: The target compound’s three hydroxyl groups (vs. 4,3',4'-Trihydroxy-2,6-dimethoxybenzophenone (from G. mackeaniana) shares the same molecular formula as the target but differs in hydroxyl positioning (4,3',4' vs. 2,2',3'), which could alter radical scavenging efficiency .

Biological Activity: 4,3',4'-Trihydroxy-2,6-dimethoxybenzophenone demonstrated antioxidative activity in DPPH assays, attributed to its hydroxyl groups’ ability to donate hydrogen atoms . The target compound’s 2,2',3'-OH arrangement may offer similar or enhanced activity, though empirical validation is needed. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is primarily used in industrial applications (e.g., UV stabilizers) due to its lower reactivity and higher stability .

Synthetic Accessibility :

- Methoxy groups are typically introduced via methylation of hydroxyl precursors, while hydroxyl groups require deprotection steps. The target compound’s synthesis likely involves selective protection/deprotection strategies to avoid cross-reactivity .

Activité Biologique

2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects supported by case studies and research findings.

This compound contains hydroxyl and methoxy functional groups that contribute to its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which affect its interactions with biological targets.

Biological Activities

The biological activities of this compound include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity has been linked to its potential protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various pathogens. Its efficacy varies depending on the concentration and specific microbial strain tested.

- Enzyme Modulation : It interacts with enzymes such as cytochrome P450, influencing drug metabolism and potentially altering the pharmacokinetics of co-administered drugs .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; inhibits lipid peroxidation | |

| Antimicrobial | Effective against various pathogens | |

| Enzyme Modulation | Influences cytochrome P450 activity |

The mechanisms underlying the biological activities of this compound involve:

- Binding Affinity : The hydroxyl and methoxy groups enhance binding to specific enzymes and receptors, modulating their activity.

- Cell Signaling Pathways : The compound can influence cellular signaling pathways leading to changes in gene expression related to growth and differentiation.

- Metabolic Pathways : By interacting with metabolic enzymes, it can alter the production and utilization of metabolites within cells .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antioxidant Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro when tested on human cell lines exposed to oxidative agents .

- Antimicrobial Efficacy : Research indicated that varying concentrations of the compound inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus.

Safety and Toxicology

While the compound shows promise in various applications, safety assessments are crucial. Preliminary studies suggest low toxicity at therapeutic doses; however, further research is needed to establish long-term safety profiles and potential side effects.

Q & A

Q. What are the established methods for synthesizing 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone, and how are intermediates characterized?

Synthesis typically involves multi-step regioselective hydroxylation and methoxylation of benzophenone derivatives. A validated protocol includes:

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity assessment?

- UV-Vis Spectroscopy : Detects π→π* transitions in the benzophenone core (λmax ~280 nm) .

- FT-IR : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .

- HPLC-DAD : Quantifies purity using a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) .

Critical Note : Discrepancies in reported NMR shifts (e.g., δ 6.5–7.0 vs. 6.8–7.2 for aromatic protons) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity studies (e.g., antioxidant vs. pro-oxidant effects) may stem from:

Q. What strategies optimize regioselective synthesis under varying reaction conditions?

Key Variables :

- Temperature : Higher temps (>80°C) favor methoxylation but risk deprotection.

- Catalyst : K₂CO₃ vs. NaH alters reaction rates and selectivity .

Data Table 2 : Optimization Parameters for Methoxylation

| Catalyst | Temp (°C) | Yield (%) | Selectivity (OCH₃ vs. OH) |

|---|---|---|---|

| NaH | 60 | 78 | 8:1 |

| K₂CO₃ | 80 | 65 | 5:1 |

Recommendation : Use low-temperature NaH-mediated reactions for higher selectivity, monitored via in-situ IR to track methoxylation progress .

Q. How does the compound’s stability in aqueous vs. organic solvents impact pharmacological studies?

- Aqueous Media : Rapid degradation at pH >7 due to deprotonation of hydroxyl groups. Half-life <24 hrs in PBS .

- Organic Solvents (DMSO/EtOH) : Stable for >72 hrs but may form aggregates affecting bioavailability .

Mitigation Strategy : Lyophilize the compound and reconstitute in DMSO immediately before assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.